molecular formula C18H16ClN3 B2667142 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methylphenyl)methanamine CAS No. 338392-61-3

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methylphenyl)methanamine

Cat. No. B2667142
CAS RN: 338392-61-3
M. Wt: 309.8
InChI Key: PXVWRQXRCVAZKZ-UDWIEESQSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized using various methods. One of the recent advances in the synthesis of substituted imidazoles involves regiocontrolled synthesis . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds with imidazole functionalities, such as those similar to the specified chemical, have been explored as eco-friendly corrosion inhibitors for metals in acidic environments. Research demonstrated that these compounds effectively inhibit corrosion through adsorption on the metal surface, following Langmuir adsorption isotherm, highlighting their potential in protective coatings and industrial applications (Yadav, Sarkar, & Purkait, 2015).

Crystallography and Isomorphism

Studies on imidazole-4-imines, closely related to the queried compound, revealed their crystalline structure and isomorphism, with detailed analysis of intermolecular interactions such as hydrogen bonding and π–π interactions. This research contributes to the understanding of molecular packing and can aid in the design of new materials with specific properties (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).

Fluorescence and Photophysical Properties

Research into imidazole-based fluorophores, including derivatives similar to the specified compound, has explored their spectral properties, demonstrating potential applications in optoelectronic devices and sensors. The studies focused on absorption and emission characteristics, revealing how molecular structure influences photophysical properties and potential for use in organic light-emitting diodes (OLEDs) and other photonic applications (Kisel et al., 2015).

Sensing and Environmental Applications

Metal-organic frameworks (MOFs) incorporating imidazole functionalities have shown remarkable sensitivity and selectivity in luminescent sensing of environmental contaminants. This research highlights the utility of such compounds in detecting hazardous substances like Hg(II), Cu(II), and Cr(VI), with potential applications in environmental monitoring and safety (Zhao et al., 2017).

Synthesis and Characterization of Derivatives

The synthesis and characterization of novel compounds featuring imidazole rings, akin to the requested compound, have broad implications in drug development, material science, and chemical synthesis. Studies detail methodologies for creating such compounds and exploring their structural and chemical properties, laying the groundwork for further pharmaceutical and technological applications (Vishwanathan & Gurupadayya, 2014).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , indicating a promising future direction for the development of novel drugs.

properties

IUPAC Name

1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methylphenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c1-13-7-9-14(10-8-13)11-20-12-16-17(19)22-18(21-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVWRQXRCVAZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methylphenyl)methanamine

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